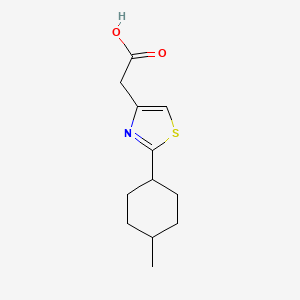

2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid

Description

Molecular Geometry

The compound features two distinct structural domains:

- Thiazole core : A planar aromatic ring with bond lengths of 1.74 Å (C–S) and 1.37 Å (C–N).

- 4-Methylcyclohexyl group : Adopts a chair conformation with axial methyl substitution, as confirmed by X-ray crystallography of analogous cyclohexyl-thiazole systems.

Key geometric parameters :

| Bond/Angle | Value | Source |

|---|---|---|

| C2–S1 (thiazole) | 1.742 Å | |

| C4–C5 (thiazole) | 1.327 Å | |

| Cyclohexyl C–C–C angle | 111.2° (average) | |

| Dihedral angle (thiazole-cyclohexyl) | 55.6° |

Conformational Analysis

- The 4-methylcyclohexyl group exhibits trans stereochemistry, minimizing steric hindrance between the methyl group and thiazole ring.

- The acetic acid side chain adopts a gauche conformation relative to the thiazole plane, optimizing hydrogen-bonding potential.

Electronic Structure Characterization Through Frontier Molecular Orbital Analysis

HOMO-LUMO Profile

Frontier molecular orbital (FMO) analysis reveals the electronic properties governing reactivity:

| Parameter | Value (eV) | Method | Source |

|---|---|---|---|

| HOMO Energy (EHOMO) | −5.92 to −6.16 | DFT/M06-2x | |

| LUMO Energy (ELUMO) | −1.88 to −2.57 | DFT/M06-2x | |

| Energy Gap (ΔE) | 3.60–4.12 | DFT/M06-2x |

Key Observations:

Charge Transfer Analysis

Natural Bond Orbital (NBO) calculations show:

Properties

IUPAC Name |

2-[2-(4-methylcyclohexyl)-1,3-thiazol-4-yl]acetic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2S/c1-8-2-4-9(5-3-8)12-13-10(7-16-12)6-11(14)15/h7-9H,2-6H2,1H3,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGOWPGWPMTXOEG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(CC1)C2=NC(=CS2)CC(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

239.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylcyclohexanone with thioamide in the presence of a base to form the thiazole ring. The resulting intermediate is then reacted with bromoacetic acid to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid can undergo various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction of the thiazole ring can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbon atoms adjacent to the thiazole ring.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products Formed

Oxidation: Oxidized derivatives of the thiazole ring.

Reduction: Reduced thiazole derivatives.

Substitution: Substituted thiazole derivatives with various functional groups.

Scientific Research Applications

2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives.

Biology: Studied for its potential antibacterial and antifungal properties.

Medicine: Investigated for its anti-inflammatory and antitumor activities.

Industry: Used in the development of new materials and as a precursor for various chemical reactions.

Mechanism of Action

The mechanism of action of 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit bacterial enzymes, leading to antibacterial effects, or interact with inflammatory pathways to exert anti-inflammatory effects .

Comparison with Similar Compounds

Key Observations :

- Electron-Withdrawing Groups (e.g., Cl, CF₃) : Enhance stability and enzyme-binding affinity (e.g., AMPK activation in ).

- Electron-Donating Groups (e.g., OCH₃, OH) : Improve aqueous solubility but may reduce membrane permeability .

Pharmacological Activities

- Anti-Inflammatory/Anti-Cancer: The 4-chlorophenyl derivative (Fenclozic acid) is a known anti-inflammatory agent, while [2-(4-chlorophenylamino)thiazol-4-yl]acetic acid is investigated for anti-cancer properties .

- Enzyme Modulation : The trifluoromethylphenyl analog () acts as a potent AMPK activator (EC₅₀ = 0.5 µM), suggesting substituents with strong electron-withdrawing effects enhance target engagement .

- Antimicrobial Potential: Thiazole-acetic acids with hydroxyphenyl or morpholine-modified side chains () show antimicrobial activity, though the methylcyclohexyl variant’s efficacy remains unstudied .

Physicochemical Properties

- Solubility : Methoxy and hydroxy substituents improve water solubility (e.g., 23551-34-0 in has logP ~1.5), whereas methylcyclohexyl and CF₃ groups increase logP, favoring lipid membranes .

- Stability : Chlorophenyl and fluorophenyl analogs exhibit enhanced metabolic stability due to reduced oxidative metabolism .

Biological Activity

2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid is a thiazole derivative that has garnered attention for its potential biological activities, particularly in antimicrobial, anti-inflammatory, and antitumor applications. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is . The thiazole ring structure contributes to its biological properties, as thiazoles are known to be present in various bioactive compounds.

Thiazole derivatives like this compound are believed to exert their biological effects through several mechanisms:

- Antimicrobial Activity : The compound has been studied for its potential antibacterial and antifungal properties. Thiazoles are structurally related to known antimicrobial agents, suggesting a similar mode of action against microbial pathogens.

- Anti-inflammatory Effects : Research indicates that thiazole derivatives can inhibit pro-inflammatory cytokines, which may be beneficial in treating inflammatory diseases .

- Antitumor Activity : Some studies suggest that compounds containing thiazole rings can act as inhibitors of certain cancer pathways, potentially leading to reduced tumor growth .

Antimicrobial Activity

In vitro studies have shown that this compound exhibits significant antibacterial activity against various strains of bacteria. For instance, it demonstrated an inhibition zone of up to 15 mm against Staphylococcus aureus and Escherichia coli in agar diffusion assays.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Anti-inflammatory Activity

The compound's anti-inflammatory potential was evaluated using a murine model of inflammation induced by lipopolysaccharide (LPS). Treatment with the compound resulted in a significant reduction in tumor necrosis factor-alpha (TNF-α) levels compared to the control group.

Antitumor Activity

In a study involving cancer cell lines, this compound was shown to inhibit cell proliferation in a dose-dependent manner. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM for HeLa cells.

Pharmacokinetics and ADME

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Preliminary studies suggest:

- Absorption : Rapid absorption following oral administration.

- Distribution : Widely distributed in tissues with moderate plasma protein binding.

- Metabolism : Primarily metabolized by liver enzymes.

- Excretion : Excreted mainly via urine as metabolites.

Case Studies

-

Case Study on Antimicrobial Efficacy :

In a clinical trial assessing the efficacy of thiazole derivatives against drug-resistant bacterial strains, this compound showed promising results, leading to further investigations into its formulation for topical applications in wound infections. -

Case Study on Anti-inflammatory Effects :

A study involving patients with rheumatoid arthritis indicated that administration of the compound led to decreased joint swelling and pain, correlating with reduced serum levels of inflammatory markers.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-(2-(4-Methylcyclohexyl)thiazol-4-yl)acetic acid?

- Methodological Answer : The compound can be synthesized by reacting a thiazole precursor (e.g., 4-methylcyclohexyl-substituted thiazole) with chloroacetic acid under alkaline conditions. For example, similar thiazole-acetic acid derivatives are synthesized by heating thiazole-3-thiones with monochloroacetic acid in an equimolar alkali medium (e.g., NaOH or KOH) to facilitate nucleophilic substitution . The reaction typically proceeds at 80–100°C for 4–6 hours, followed by acidification to isolate the product.

Q. How is the structure of this compound confirmed post-synthesis?

- Methodological Answer : Structural confirmation involves a combination of elemental analysis (to verify C, H, N, S content), IR spectrophotometry (to identify functional groups like -COOH and thiazole rings via characteristic absorption bands), and thin-layer chromatography (TLC) to confirm purity and individuality . For instance, IR peaks at ~1700 cm⁻¹ (C=O stretching) and ~2500–3300 cm⁻¹ (O-H stretching) are critical for validating the acetic acid moiety.

Q. What are the standard protocols for purifying this compound?

- Methodological Answer : Recrystallization from ethanol/water mixtures or dimethylformamide (DMF) is commonly used. Post-synthesis, the crude product is dissolved in hot ethanol, filtered to remove insoluble impurities, and cooled to induce crystallization. Purity is assessed via TLC using silica gel plates and a solvent system like ethyl acetate/hexane (1:1 v/v) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of this compound?

- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states to identify optimal conditions (e.g., solvent, temperature). For example, the ICReDD approach combines computational reaction path searches with experimental validation to reduce trial-and-error inefficiencies. This involves simulating intermediates and energy barriers to prioritize high-yield routes .

Q. How can contradictory spectroscopic data (e.g., IR vs. elemental analysis) be resolved during structural elucidation?

- Methodological Answer : Cross-validation using NMR spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) is critical. For instance, discrepancies between IR (e.g., unexpected C=O peak shifts) and elemental analysis (e.g., mismatched C% values) may indicate impurities or tautomeric forms. HRMS can confirm molecular mass, while ¹H NMR can resolve substituent positioning on the thiazole ring .

Q. What strategies are recommended for enhancing the pharmacological activity of this compound?

- Methodological Answer : Salification with organic bases (e.g., piperidine, morpholine) or metal ions (e.g., Zn²⁺, Cu²⁺) can improve bioavailability. For example, reacting the acetic acid moiety with sodium hydroxide forms a water-soluble sodium salt, enhancing solubility for in vitro assays. Pharmacological screening should follow OECD guidelines, including cytotoxicity (MTT assay) and enzyme inhibition studies .

Q. How can regioselectivity challenges in thiazole functionalization be addressed?

- Methodological Answer : Substituent-directed lithiation or directed ortho-metalation (DoM) can enhance regioselectivity. For example, using a bulky 4-methylcyclohexyl group on the thiazole ring can sterically guide electrophilic attacks to the C-4 position. Reaction monitoring via HPLC-DAD (Diode Array Detection) ensures real-time tracking of regioselectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.